molecular formula C12H13NO2S B2777951 2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione CAS No. 344267-13-6

2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione

Cat. No.: B2777951
CAS No.: 344267-13-6
M. Wt: 235.3
InChI Key: NEPDXZCYJHNVFY-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione (CAS 344267-13-6) is a synthetic thiomorpholine-dione derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H13NO2S and a molecular weight of 235.30 g/mol, this compound features a core thiomorpholine ring system, a heterocyclic structure containing both nitrogen and sulfur atoms that serves as a valuable scaffold in drug discovery . The thiomorpholine core is a key pharmacophore in various bioactive molecules. Recent studies highlight the significance of thiomorpholine derivatives in developing novel therapeutic agents, particularly as building blocks for compounds with antitubercular activity . Researchers utilize such specialized heterocycles to create new chemical entities for probing biological mechanisms and optimizing drug-like properties, including solubility and target binding . This product is supplied for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-4-3-5-10(6-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPDXZCYJHNVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide can lead to the formation of the desired thiomorpholinedione. The reaction typically requires heating and may be carried out in a solvent like ethanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typical.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The sulfur and nitrogen atoms in the thiomorpholine ring play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Thiomorpholine Derivatives

The closest analog is 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione (CAS: 344265-67-4), which shares the thiomorpholine-dione scaffold but substitutes the 3-methylphenyl group with a 3-chlorophenyl moiety . Key comparisons include:

Property 2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione
Molecular Formula C₁₂H₁₃NO₂S C₁₁H₁₀ClNO₂S
Molecular Weight ~251.3 g/mol (estimated) 255.72 g/mol
Substituent Effects Methyl group enhances lipophilicity; electron-donating Chlorine introduces electron-withdrawing effects
Potential Bioactivity Not reported in evidence Not reported; chlorophenyl may influence toxicity

Structural Implications :

  • Chlorine’s electronegativity could enhance stability in vivo but might increase metabolic resistance .

Piperazine-2,5-dione Derivatives

Piperazine-2,5-diones (diketopiperazines) are oxygen-containing analogs lacking sulfur. highlights several bioactive derivatives, such as:

  • (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6) : Exhibits anti-H1N1 activity (IC₅₀ = 28.9 ± 2.2 μM).
  • Albonoursin (7): Potent antiviral activity (IC₅₀ = 6.8 ± 1.5 μM) .
Property Target Thiomorpholine-dione Piperazine-2,5-dione Derivatives
Heteroatom Sulfur in thiomorpholine ring Oxygen in piperazine ring
Electronic Effects Sulfur’s polarizability may enhance π-stacking Oxygen’s electronegativity favors H-bonding
Bioactivity Not reported Antiviral (e.g., H1N1), anti-inflammatory
Solubility Likely lower due to sulfur’s hydrophobicity Higher solubility in polar solvents

Key Differences :

  • The thiomorpholine-dione core may confer distinct pharmacokinetic profiles due to sulfur’s larger atomic radius and reduced electronegativity.
  • Piperazine-2,5-diones demonstrate validated antiviral activity, suggesting that the target compound’s sulfur substitution could modulate similar pathways but with altered potency or selectivity .

Thiazolidinone Derivatives

describes 5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones, which share sulfur in the heterocycle but feature a thiazolidinone core. These compounds are synthesized via cyclization of thiosemicarbazides and chloroacetic acid, a method distinct from thiomorpholine-dione synthesis .

Property Target Thiomorpholine-dione Thiazolidinones
Core Structure Thiomorpholine-3,5-dione Thiazolidinone
Synthetic Route Likely cyclization of thioamide precursors Thiosemicarbazide + chloroacetic acid
Functional Groups Aryl, alkyl substituents Arylidene, hydrazono moieties
Bioactivity Unreported Antimicrobial, anticancer (inferred from class)

Biological Activity

2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of thiomorpholine derivatives. Its structure includes a thiomorpholine ring, which is known for imparting unique chemical and biological properties. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown higher antibacterial activity compared to traditional antibiotics like ampicillin, with minimum inhibitory concentrations (MICs) ranging from 0.0040.004 to 0.03mg mL0.03\,\text{mg mL} against sensitive strains .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound is primarily attributed to its ability to bind with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of critical pathways in microbial and cancerous cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell division in cancer cells, thereby reducing tumor growth.
  • Receptor Modulation : It can modulate receptor activity that influences cell signaling pathways related to inflammation and immune responses.

Case Studies

  • Antibacterial Activity : In a study evaluating various thiomorpholine derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative antibacterial agent .
  • Anticancer Efficacy : Another study demonstrated that this compound effectively reduced the viability of several cancer cell lines through apoptosis induction mechanisms. The results indicated a dose-dependent response, emphasizing its potential use in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition; receptor modulation
4-MethylumbelliferoneModerateHighPathway blockade
4-(4-Methylphenyl)methylthiomorpholine-3,5-dioneModerateLowEnzyme inhibition

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous thiomorpholine-dione derivatives are synthesized by reacting substituted benzyl halides (e.g., 3-methylbenzyl chloride) with thiomorpholine-3,5-dione precursors under reflux in polar aprotic solvents like acetic acid or DMF. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), temperature (reflux at 100–120°C), and catalysts (e.g., sodium acetate for deprotonation). Purification via recrystallization (using DMF-ethanol mixtures) or column chromatography is critical to isolate the product in >85% yield, as demonstrated in similar syntheses .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and which software tools are essential for data refinement?

Single-crystal X-ray diffraction is used to resolve the compound’s conformation. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (SHELXS/SHELXD) and refinement using SHELXL. Software like ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement. Critical steps include resolving disorder in the thiomorpholine ring and validating hydrogen bonding networks (e.g., N–H⋯O interactions) with Coot and OLEX2 .

Q. What key physical and chemical properties (e.g., solubility, stability) must be characterized for experimental design?

Essential properties include melting point (determined via DSC), solubility in organic solvents (tested via HPLC), and hygroscopicity (assessed by TGA). For example, derivatives like 4-(3-chlorophenyl)thiomorpholine-3,5-dione exhibit limited water solubility but dissolve in DMSO or DMF, necessitating stock solutions in these solvents for biological assays. Stability under acidic/basic conditions is evaluated using NMR to monitor degradation over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing the compound’s conformation?

Discrepancies in thermal parameters or bond lengths may arise from crystal twinning or disordered solvent molecules. Strategies include:

  • Using twin refinement in SHELXL to model overlapping lattices.
  • Employing SQUEEZE (PLATON) to account for diffuse solvent.
  • Cross-validating with DFT-optimized geometries (e.g., Gaussian 16) to identify outliers in torsion angles. For example, π-π stacking interactions (centroid distances ~3.4 Å) in analogous compounds require careful modeling to avoid over-interpretation .

Q. What methodologies are employed to investigate the compound’s interaction with biological targets, and how are conflicting assay results addressed?

Target engagement is studied via:

  • Affinity chromatography : Immobilizing the compound on a resin to pull down binding proteins from cell lysates.
  • Enzyme inhibition assays : Measuring IC50 values under varying pH/temperature conditions to account for assay variability. Conflicting results (e.g., divergent IC50 in kinase assays) are resolved by orthogonal methods like SPR (surface plasmon resonance) to validate binding kinetics or CETSA (cellular thermal shift assay) to confirm target engagement in live cells .

Q. In optimizing synthetic protocols, how do variations in solvent systems and catalysts influence the formation of byproducts?

Solvent polarity and catalyst choice significantly impact regioselectivity. For instance:

  • Using DMF as a solvent promotes cyclization but may lead to dimerization byproducts at high temperatures.
  • Substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) reduces carbamate side products in nucleophilic substitutions. Advanced monitoring via LC-MS or in situ IR spectroscopy helps identify intermediates and adjust reaction parameters dynamically .

Q. How can computational modeling complement experimental data in predicting the compound’s reactivity or supramolecular interactions?

  • Docking studies (AutoDock Vina) : Predict binding modes to enzymes like cyclooxygenase-2, guided by crystallographic data.
  • MD simulations (GROMACS) : Simulate solvent effects on stability, revealing aggregation tendencies in aqueous buffers.
  • QM/MM calculations : Elucidate reaction pathways for nucleophilic attacks on the thiomorpholine ring, aligning with experimental kinetic data .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data (e.g., NMR shifts) across studies?

Discrepancies in ¹H NMR peaks (e.g., for methyl groups) may stem from solvent effects (DMSO vs. CDCl3) or tautomerism. Solutions include:

  • Recording variable-temperature NMR to detect dynamic equilibria.
  • Comparing with calculated shifts (via ACD/Labs or ChemDraw) to assign signals accurately.
  • Validating purity via HPLC-MS to rule out impurity interference .

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